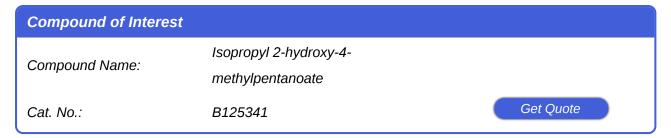


An In-depth Technical Guide to Isopropyl 2hydroxy-4-methylpentanoate

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This technical guide provides a comprehensive overview of **Isopropyl 2-hydroxy-4-methylpentanoate**, a compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, outlines a plausible synthesis methodology, and presents available data in a structured format.

Introduction

Isopropyl 2-hydroxy-4-methylpentanoate, with the chemical formula C9H18O3, is an ester of 2-hydroxy-4-methylpentanoic acid and isopropanol. While specific historical details regarding its discovery are not extensively documented in readily available scientific literature, its synthesis and properties can be inferred from established principles of organic chemistry and data on analogous compounds. This guide aims to consolidate the existing information and provide a framework for its further investigation and application.

Physicochemical Properties

Quantitative data for **Isopropyl 2-hydroxy-4-methylpentanoate** is primarily based on computational models. The following table summarizes these properties. For comparative purposes, a table with experimental data for the closely related compound, Methyl 2-hydroxy-4-methylpentanoate, is also provided.

Table 1: Computed Physicochemical Properties of **Isopropyl 2-hydroxy-4-methylpentanoate**[1]



Property	Value	Source
Molecular Formula	C9H18O3	PubChem
Molecular Weight	174.24 g/mol	PubChem
XLogP3	1.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	5	PubChem
Exact Mass	174.12560 g/mol	PubChem
Monoisotopic Mass	174.12560 g/mol	PubChem
Topological Polar Surface Area	46.5 Ų	PubChem
Heavy Atom Count	12	PubChem
Complexity	150	PubChem

Table 2: Experimental Physicochemical Properties of Methyl 2-hydroxy-4-methylpentanoate[2]

Property	Value	Source
Physical Description	Colorless liquid with a sweet, fruity, musty odor	JECFA
Solubility	Slightly soluble in water; soluble in fat	JECFA
Density	0.951-0.957 g/cm ³	JECFA
Refractive Index	1.425-1.435	JECFA

Synthesis and Experimental Protocols

A definitive, historically documented synthesis of **Isopropyl 2-hydroxy-4-methylpentanoate** is not readily available. However, a plausible and widely utilized method for its preparation is the



Fischer esterification of 2-hydroxy-4-methylpentanoic acid with isopropanol in the presence of an acid catalyst.

Plausible Synthesis of Isopropyl 2-hydroxy-4methylpentanoate

The synthesis can be conceptualized in two main stages: the synthesis of the precursor acid, 2-hydroxy-4-methylpentanoic acid, followed by its esterification.

Stage 1: Synthesis of 2-hydroxy-4-methylpentanoic acid

This precursor can be synthesized from D-leucine via a diazotization reaction.[3]

- Materials: D-leucine, 1N Sulfuric acid, Sodium nitrite, Water, Ethyl ether, Anhydrous magnesium sulfate.
- Protocol:
 - o Dissolve 2.62 g of D-leucine in 30 ml of 1N sulfuric acid in a flask and cool to 0°C.
 - Prepare a solution of 2.07 g of sodium nitrite in 15 ml of water.
 - Add the sodium nitrite solution to the D-leucine solution while maintaining the temperature at 0°C.
 - Stir the resulting solution at 0°C for 3 hours, followed by stirring at room temperature for 2 hours.
 - Extract the reaction mixture three times with 10 ml of ethyl ether.
 - Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to yield 2-hydroxy-4-methylpentanoic acid.

Stage 2: Fischer Esterification

The resulting acid is then esterified with isopropanol.



 Materials: 2-hydroxy-4-methylpentanoic acid, Isopropanol, Concentrated sulfuric acid (catalyst).

Protocol:

- In a round-bottom flask, combine 2-hydroxy-4-methylpentanoic acid and an excess of isopropanol.
- Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
- Reflux the mixture for several hours to drive the reaction to completion.
- After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
- Extract the ester with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purify the Isopropyl 2-hydroxy-4-methylpentanoate by distillation under reduced pressure.

Caption: Plausible two-stage synthesis of **Isopropyl 2-hydroxy-4-methylpentanoate**.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of **Isopropyl 2-hydroxy-4-methylpentanoate** are limited. However, based on its structure as an ester of a hydroxy fatty acid, it is plausible that it undergoes hydrolysis in biological systems to yield 2-hydroxy-4-methylpentanoic acid and isopropanol.

2-hydroxy-4-methylpentanoic acid is a known metabolite found in humans and is associated with maple syrup urine disease.[4] Esters of similar hydroxy acids, such as isopropyl 2-hydroxy-4-(methylthio)butanoate, have been investigated as methionine supplements in animal feed, suggesting that the parent acid can enter metabolic pathways.[5][6]

The likely metabolic fate would involve the enzymatic hydrolysis of the ester bond by esterases, releasing the parent acid and alcohol. The acid could then potentially enter fatty acid



metabolism or other relevant pathways.

Caption: Conceptual diagram of the potential metabolic fate of the compound.

Conclusion

Isopropyl 2-hydroxy-4-methylpentanoate is a compound for which detailed historical and experimental data remains to be fully elucidated. This guide provides a summary of the available computed data, a plausible synthesis route based on established chemical principles, and a conceptual overview of its potential biological relevance. Further experimental investigation is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities and potential applications in drug development and other scientific fields.

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